molecular formula C12H16N2 B171912 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 155748-81-5

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B171912
CAS No.: 155748-81-5
M. Wt: 188.27 g/mol
InChI Key: AWZOKHOIEDMSLL-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound that belongs to the class of tropane alkaloids. It is known for its potent inhibitory effects on the dopamine transporter, making it a valuable compound in medicinal chemistry. The molecular formula of this compound is C12H16N2, and it has a molecular weight of 188.27 g/mol .

Mechanism of Action

Target of Action

The primary targets of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to inhibit viral proteases, suggesting that 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine might have similar targets.

Mode of Action

For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, act by binding to and inhibiting the function of viral proteases .

Biochemical Pathways

For example, boceprevir and pf-07321332, which contain 6,6-DMABH, inhibit the replication of viruses by targeting their proteases .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dmabh, is used in the synthesis of antiviral medications , suggesting that it might have favorable pharmacokinetic properties.

Result of Action

For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method provides a high yield and is efficient for producing the desired bicyclic structure.

Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds . This approach is stereoselective and forms the trans derivative of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter transporters, particularly the dopamine transporter.

    Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and other movement disorders.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzatropine: Another tropane alkaloid with similar inhibitory effects on the dopamine transporter.

    Cocaine: A naturally occurring tropane alkaloid with potent stimulant effects and dopamine transporter inhibition.

    Methylphenidate: A synthetic compound used in the treatment of ADHD, also inhibits the dopamine transporter.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific bicyclic structure, which provides distinct pharmacological properties compared to other tropane alkaloids. Its high selectivity for the dopamine transporter makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOKHOIEDMSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20934353
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151860-17-2
Record name 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20934353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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